molecular formula C7H15NO B2682861 2-(3-Ethylazetidin-1-yl)ethan-1-ol CAS No. 1567108-29-5

2-(3-Ethylazetidin-1-yl)ethan-1-ol

Cat. No.: B2682861
CAS No.: 1567108-29-5
M. Wt: 129.203
InChI Key: IPVKZYHPAPWKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethylazetidin-1-yl)ethan-1-ol is an organic compound with the molecular formula C7H15NO. It is a liquid at room temperature and is known for its unique structure, which includes an azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethylazetidin-1-yl)ethan-1-ol typically involves the reaction of 3-ethylazetidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack by the azetidine nitrogen .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethylazetidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Ethylazetidin-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Ethylazetidin-1-yl)ethan-1-ol involves its interaction with various molecular targets. The azetidine ring can engage in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

  • 2-(3-Methylazetidin-1-yl)ethan-1-ol
  • 2-(3-Propylazetidin-1-yl)ethan-1-ol
  • 2-(3-Butylazetidin-1-yl)ethan-1-ol

Comparison: 2-(3-Ethylazetidin-1-yl)ethan-1-ol is unique due to its specific ethyl substitution on the azetidine ring, which can influence its reactivity and interaction with other molecules. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(3-ethylazetidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-7-5-8(6-7)3-4-9/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVKZYHPAPWKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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